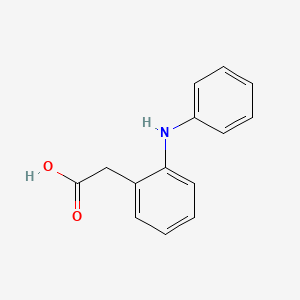
2-Anilinophenylacetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-anilinophenylacetic acid involves the acylation of anilines with α-oxocarboxylic acids, a process that has been enhanced through the use of tert-butyl nitrite as a nitrosation reagent and sustainable oxidant in Pd(II)-catalyzed decarboxylative acylation. This method provides a regioselective, efficient, and convenient route to 2-anilinophenylacetic acid derivatives. Furthermore, α-amination approaches utilizing various anilines for arylacetic acids via adaptation as benzazoles have been developed, leveraging single electron transfer mechanisms and iron-based catalyst systems for accessing α-(N-arylamino)acetic acid equivalents (Wang, Zhang, & Fan, 2018) (Kumar, Suresh, & Bhadra, 2020).
Molecular Structure Analysis
Quantitative structure-activity relationship (QSAR) analysis of 2-anilinophenylacetic acid analogues has identified lipophilicity and the angle of twist between the two phenyl rings as crucial parameters for their anti-inflammatory activity. Optimal activities are associated with specific substituents on the anilino ring, demonstrating the significance of molecular structure in dictating biological activity (Moser, Sallmann, & Wiesenberg, 1990).
Chemical Reactions and Properties
Rhodium-catalyzed C-H carboxymethylation of anilines with vinylene carbonate provides a method for synthesizing phenylacetate, facilitating access to various 2-amino aromatic acetic acid derivatives. This technique underscores the chemical versatility and reactivity of 2-anilinophenylacetic acid in synthesizing bioactive compounds (Organic & biomolecular chemistry, 2023).
Physical Properties Analysis
Electrochemical copolymerization studies involving 2-aminodiphenylamine (2ADPA) with aniline (ANl) shed light on the electrochemical characteristics of copolymers related to 2-anilinophenylacetic acid. These studies provide insights into the physical properties, such as electrochemical behavior and polymer formation, relevant to the compound's applications in material science (Chen, Wen, & Gopalan, 2001).
Aplicaciones Científicas De Investigación
Synthesis and Activity in Drug Analogs
2-Anilinophenylacetic acids, as analogs of diclofenac, have been synthesized and tested for their activity in nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit cyclooxygenase inhibition, which is pivotal for their anti-inflammatory activity. A study highlighted the importance of lipophilicity and the angle of twist between phenyl rings in these compounds for optimal activity (Moser, Sallmann, & Wiesenberg, 1990).
Immunoassay Applications
4-Aminophenylacetic acid, closely related to 2-anilinophenylacetic acid, was used to synthesize an intermediate hapten for Sudan 3. This hapten, coupled to bovine serum albumin, produced a polyclonal antibody specific to Sudan dyes, aiding in the detection of these dyes in food samples (Qi et al., 2012).
Organic Chemistry and Radical Arylation
In organic chemistry, 2-anilinophenylacetic acid derivatives are utilized in radical arylation reactions. These reactions, under oxidative conditions, lead to the formation of substituted 2-aminobiphenyls, demonstrating the compound's versatility as a radical acceptor and its applicability in synthesizing complex organic structures (Jasch, Scheumann, & Heinrich, 2012).
Electrochemical and Spectroelectrochemical Studies
2-Aminodiphenylamine, a derivative, has been studied for its electrochemical copolymerization with aniline. This research contributes to the understanding of electrochemical characteristics of such copolymers, relevant in material science and engineering (Chen, Wen, & Gopalan, 2001).
Synthesis of Aminobiphenyls
Another application is in the synthesis of aminobiphenyls using a biphasic radical arylation reaction with dioxygen from air, highlighting an environmentally friendly oxidant usage. This method is applicable even for anilines with donor substituents, indicating its broad utility (Hofmann, Jasch, & Heinrich, 2014).
Safety and Hazards
The safety information available indicates that 2-Anilinophenylacetic acid may cause skin and eye irritation, and may be harmful if inhaled . The hazard classifications are Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mecanismo De Acción
Target of Action
The primary target of 2-Anilinophenylacetic acid is the cyclooxygenase enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
2-Anilinophenylacetic acid interacts with its target, the cyclooxygenase enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The primary biochemical pathway affected by 2-Anilinophenylacetic acid is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzyme, 2-Anilinophenylacetic acid disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effect of this disruption is a reduction in inflammation.
Result of Action
The molecular effect of 2-Anilinophenylacetic acid’s action is the inhibition of the cyclooxygenase enzyme, leading to a decrease in the production of prostaglandins . The cellular effect is a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response.
Propiedades
IUPAC Name |
2-(2-anilinophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCAWNKWPIBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357543 | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinophenylacetic acid | |
CAS RN |
70172-33-7 | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between the structure of 2-anilinophenylacetic acid derivatives and their anti-inflammatory activity?
A1: Research suggests that the anti-inflammatory activity of 2-anilinophenylacetic acid derivatives, like Diclofenac, is primarily driven by their ability to inhibit cyclooxygenase (COX) enzyme activity. [] Quantitative structure-activity relationship (QSAR) analysis reveals that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for this activity. Optimal inhibition is observed with halogen or alkyl substituents at both ortho positions of the anilino ring. [] Compounds lacking these substituents or possessing additional hydroxyl groups tend to exhibit reduced activity. []
Q2: Can microorganisms utilize 2-anilinophenylacetic acid derivatives like Diclofenac?
A2: Yes, certain microorganisms can dechlorinate Diclofenac as part of their metabolic processes. A study demonstrated that a novel Dehalogenimonas species, Dehalogenimonas sp. strain DCF, enriched from contaminated river sediment, could reductively dechlorinate Diclofenac. [] This process resulted in the formation of 2-(2-((2-chlorophenyl)amino)phenyl)acetic acid (2-CPA) and 2-anilinophenylacetic acid (2-APA) as intermediates. [] Importantly, this dechlorination process contributed to the growth of Dehalogenimonas sp. strain DCF, highlighting the potential role of microbial communities in the natural attenuation of Diclofenac in the environment. []
Q3: What are the applications of substituted 2-anilinophenylacetic acid derivatives beyond their anti-inflammatory properties?
A3: Substituted 2-anilinophenylacetic acid derivatives have shown promise in protecting the skin from the harmful effects of ultraviolet (UV) light. [] These compounds exhibit desirable absorption patterns that contribute to their photoprotective properties. [] Additionally, their anti-inflammatory activity adds another layer of benefit, making them potentially valuable ingredients in sunscreen formulations or other topical applications for skin protection. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

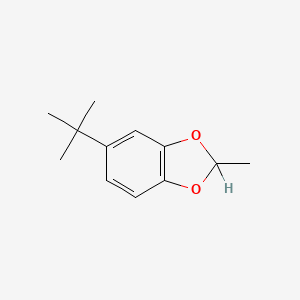


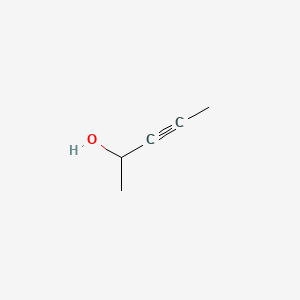
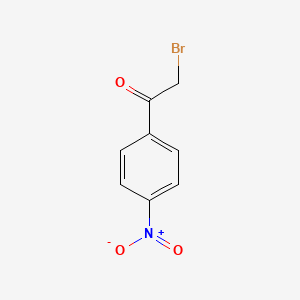
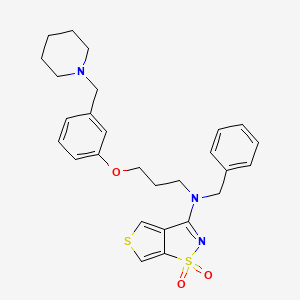

![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)

![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
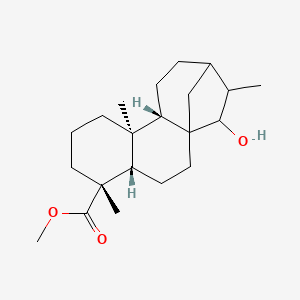
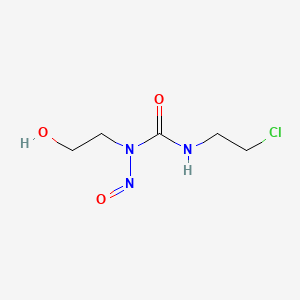
![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)
